An In-Depth Technical Guide to the Physicochemical Properties of Caramiphen Edisylate
An In-Depth Technical Guide to the Physicochemical Properties of Caramiphen Edisylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of Caramiphen edisylate, an anticholinergic and NMDA receptor antagonist. Understanding these fundamental characteristics is paramount for drug development professionals engaged in formulation design, analytical method development, and stability testing. This document is structured to provide not just data, but also the scientific rationale behind the analytical methodologies, ensuring a deeper understanding of the molecule's behavior.
Chemical Identity and Structure
Caramiphen edisylate is the ethanedisulfonate salt of Caramiphen. The base, Caramiphen, is chemically described as 2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate. The edisylate salt is formed with ethane-1,2-disulfonic acid.
Chemical Structure:
Figure 1: Chemical structure of Caramiphen Edisylate.
Table 1: Chemical Identity of Caramiphen Edisylate
| Identifier | Value | Source |
| IUPAC Name | bis(2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate);ethane-1,2-disulfonic acid | [1] |
| CAS Number | 125-86-0 | [1] |
| Molecular Formula | C38H60N2O10S2 | [1] |
| Molecular Weight | 769.0 g/mol | [1] |
| Synonyms | Caramiphen ethanedisulfonate, Alcopon, Taoryl, Toryn | [2] |
Physical Properties
The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior during manufacturing and in its final dosage form.
| Property | Value | Source |
| Melting Point | 115-116 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and ethanol. Specific solubility data is not readily available in public literature. |
Chemical Properties
Acidity/Basicity (pKa)
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a standard procedure for determining the pKa of a basic substance like Caramiphen.
-
Preparation of the Titrand: Accurately weigh and dissolve a known amount of Caramiphen edisylate in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure complete dissolution.[3]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a thermostated vessel and immerse the pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[4]
Figure 2: Workflow for pKa determination by potentiometric titration.
Stability
Understanding the stability of Caramiphen edisylate under various stress conditions is essential for developing a robust formulation with an adequate shelf life. Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[5]
Forced Degradation Studies:
Forced degradation studies should be conducted on Caramiphen edisylate to assess its intrinsic stability. The following conditions are typically employed:
-
Acidic and Basic Hydrolysis: The drug substance is exposed to acidic and basic solutions at elevated temperatures to assess its susceptibility to hydrolysis.
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent, such as hydrogen peroxide, to evaluate its potential for oxidative degradation.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures to determine its thermal stability.
-
Photodegradation: The drug substance is exposed to UV and visible light to assess its photostability.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and quality of Caramiphen edisylate.
Spectroscopic Analysis
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the aromatic chromophore in the Caramiphen molecule. While specific absorption maxima for Caramiphen edisylate are not detailed in the provided search results, a standard protocol for its determination is provided.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solvent Selection: Choose a suitable solvent in which Caramiphen edisylate is freely soluble and that is transparent in the UV-Vis region (e.g., methanol, ethanol, or water).
-
Solution Preparation: Prepare a dilute solution of Caramiphen edisylate of a known concentration.
-
Spectral Acquisition: Record the UV-Vis spectrum of the solution over a suitable wavelength range (e.g., 200-400 nm) using a calibrated spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Caramiphen edisylate is expected to show characteristic absorption bands for the ester carbonyl group, the C-O stretching of the ester, the aromatic ring, and the sulfonate groups of the edisylate counter-ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed chemical structure of Caramiphen edisylate. The spectra would provide information on the number and types of protons and carbons, their chemical environments, and their connectivity within the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of Caramiphen edisylate and for monitoring its stability. A stability-indicating HPLC method is crucial for separating the intact drug from any potential degradation products.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase column (e.g., C18 or C8) is typically suitable for a molecule with the polarity of Caramiphen.
-
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. The pH of the buffer and the ratio of the organic modifier are optimized to achieve good separation of the main peak from any impurities or degradants.
-
Detector Selection: A UV detector is commonly used, with the detection wavelength set at one of the absorption maxima of Caramiphen.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[6]
Figure 3: Workflow for developing a stability-indicating HPLC method.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the solid-state properties of Caramiphen edisylate.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and to study polymorphism. A sharp endothermic peak in the DSC thermogram corresponds to the melting of the crystalline solid.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and to determine the presence of volatile components such as water or residual solvents.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of Caramiphen edisylate powder into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
-
Instrument Setup: Calibrate the DSC and TGA instruments with appropriate standards.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
Data Interpretation: Analyze the resulting thermograms to determine the melting point, heat of fusion (from DSC), and the decomposition temperature (from TGA).
Implications for Drug Development
The physicochemical properties of Caramiphen edisylate have significant implications for its development into a safe and effective drug product.
-
Formulation Development: The solubility and pKa of Caramiphen edisylate will dictate the choice of formulation strategy. For oral dosage forms, its solubility in the gastrointestinal tract will influence its dissolution rate and bioavailability. For parenteral formulations, its aqueous solubility and stability are critical.
-
Excipient Compatibility: Preformulation studies should include compatibility testing of Caramiphen edisylate with common pharmaceutical excipients.[7] Techniques such as DSC can be used to screen for potential interactions that could compromise the stability of the drug product.
-
Analytical Method Development: A thorough understanding of the drug's chemical properties, including its UV absorbance and potential degradation pathways, is essential for developing and validating robust analytical methods for quality control and stability testing.
-
Regulatory Submissions: A comprehensive characterization of the physicochemical properties of Caramiphen edisylate is a regulatory requirement for new drug applications.
Conclusion
References
-
PubChem. Caramiphen Edisylate. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(Diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Pharmaguideline. Dissociation Constant, Determinations and Applications. [Link]
-
DrugBank. Caramiphen Ethanedisulfonate. [Link]
- P.J. Crowley. Drug–Excipient Interactions. Pharmaceutical Technology Europe. 2002;14(10).
-
MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
- International Journal of Pharmaceutical Sciences. A Review on Stability Indicating RP-HPLC Method Development. 2025;3(8):1361-1372.
-
PubMed. The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam. [Link]
-
ResearchGate. STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF DIETHYLCARBAMAZINE CITRATE, GUAIPHENESIN AND CHLORPHENIRAMINE MALEATE. [Link]
-
CAS Common Chemistry. Caramiphen edisylate. [Link]
-
PubMed. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. [Link]
-
PubChem. 2-(Diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;ethanol;hydrochloride. [Link]
-
SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
Sources
- 1. Caramiphen Edisylate | C38H60N2O10S2 | CID 517304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caramiphen Ethanedisulfonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dissociation Constant, Determinations and Applications | Pharmaguideline [pharmaguideline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
